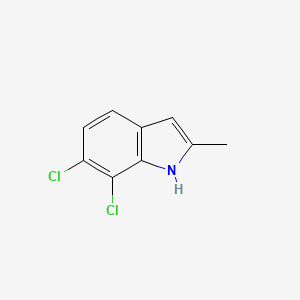
6,7-Dichloro-2-methyl-1H-indole
Cat. No. B8388127
M. Wt: 200.06 g/mol
InChI Key: PGKVRCDOBBACEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06995184B2
Procedure details


1 600 ml of 0.5M isopropenylmagnesium bromide in THF are introduced under nitrogen and are cooled to −20° C., 51.2 g of 2,3-dichloronitrobenzene in 250 ml of anhydrous THF are added and the mixture is left stirring for I hour at −20° C. The reaction medium is poured at −20° C. onto 1 liter of saturated NH4Cl solution, the mixture is diluted with Et2O and then the aqueous phase is washed twice with Et2O. The organic phases are combined and are concentrated to dryness. The residue is extracted with DCM and the organic phase is washed twice with water and then with a saturated NaCl solution. It is dried and then evaporated and the residue is chromatographed on [lacuna] a hexane/AcOEt (95/5, v/v) mixture. 24.27 g of the expected compound are obtained, M.p.=70–71° C.
[Compound]
Name
1
Quantity
600 mL
Type
reactant
Reaction Step One

Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]([Mg]Br)([CH3:3])=[CH2:2].[Cl:6][C:7]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O.[NH4+].[Cl-]>C1COCC1.CCOCC>[Cl:13][C:12]1[C:7]([Cl:6])=[C:8]2[C:9]([CH:2]=[C:1]([CH3:3])[NH:14]2)=[CH:10][CH:11]=1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
1
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
isopropenylmagnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
51.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for I hour at −20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is left
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase is washed twice with Et2O
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
are concentrated to dryness
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed twice with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on [lacuna] a hexane/AcOEt (95/5
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C=C(NC2=C1Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.27 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

